molecular formula C19H27NO4 B173591 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid CAS No. 177990-35-1

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid

Cat. No.: B173591
CAS No.: 177990-35-1
M. Wt: 333.4 g/mol
InChI Key: DSVPHNVBGDOJSR-UHFFFAOYSA-N
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Description

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is a protected piperidine derivative that serves as a crucial synthetic intermediate in advanced pharmaceutical research and development. Its molecular structure, featuring both a carboxylic acid handle and a tert-butoxycarbonyl (Boc) protected secondary amine, makes it a versatile building block for constructing complex molecules. This compound is scientifically valuable for exploring structure-activity relationships, particularly in the design of receptor-targeted agents. Piperidine derivatives with similar ortho-methylbenzyl substitutions have been investigated as selective allosteric agonists for muscarinic receptor subtypes, providing a potential research pathway for neurological disorders . Furthermore, Boc-protected anilinopiperidine compounds are recognized as key precursors in forensic science and analytical research for the synthesis of controlled substance analogs, underscoring the importance of this chemical class in regulatory and method development studies . This product is strictly intended for research applications in a controlled laboratory setting and is not for human or veterinary use.

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVPHNVBGDOJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140587
Record name 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177990-35-1
Record name 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177990-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylbenzyl chloride.

    Protection of Piperidine: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at this site.

    Alkylation: The protected piperidine is then alkylated with 2-methylbenzyl chloride under basic conditions to introduce the 2-methylphenylmethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended carbon chains.

Scientific Research Applications

Pharmaceutical Applications

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid has potential applications in several areas of pharmaceutical research:

  • Drug Development : This compound can serve as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its structure suggests possible interactions with biological targets, which could be explored for developing new drugs targeting specific receptors or enzymes involved in diseases.
  • Anticancer Research : Similar piperidine derivatives have shown promise as anticancer agents. For instance, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell proliferation, indicating that this compound may also exhibit similar properties.
  • Antiviral Activity : Research indicates that derivatives of piperidine compounds can function as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza. This suggests that this compound might also possess antiviral properties worth investigating.

The biological activity of this compound can be attributed to its structural features:

  • Receptor Binding : Studies on similar compounds have demonstrated that modifications in the piperidine structure can significantly affect receptor binding affinity and selectivity. Understanding these interactions could provide insights into the therapeutic potential of this compound.
  • Anti-inflammatory Effects : Piperidine derivatives have been reported to modulate inflammatory pathways. Investigating the anti-inflammatory properties of this compound could reveal additional therapeutic applications.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of piperidine derivatives similar to this compound:

  • Anticancer Studies : A study focused on synthesizing new propanamide derivatives bearing piperidinyl structures reported promising anticancer activity against various cell lines. The synthesized compounds exhibited low IC50 values, indicating strong activity compared to established chemotherapeutics like doxorubicin .
  • Synthesis of Novel Heterocycles : Another research article detailed the synthesis of novel heterocyclic amino acids derived from N-Boc protected piperidinyl compounds. These derivatives showed potential as building blocks for drug development due to their unique structural characteristics .
  • Biological Activity Assessment : A review highlighted the biological activities associated with piperidine derivatives, including their antiviral and anti-inflammatory effects. The mechanisms underlying these activities were linked to their ability to interact with specific biological targets .

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the Boc group. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, and ion channels in the central nervous system .

Comparison with Similar Compounds

1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS 426842-70-8)

  • Substituent : Allyl group at the 4-position.
  • Key Differences : The allyl group introduces unsaturation, which may increase reactivity in cycloaddition or oxidation reactions compared to the saturated 2-methylbenzyl group. This compound is more prone to electrophilic additions due to the alkene moiety .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Substituent : Ethoxycarbonyl group at the 1-position.
  • However, it offers less protection for the amine group under acidic conditions .

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic Acid (CAS 189321-65-1)

  • Substituent: Additional Boc-protected amino group at the 4-position.
  • This compound is ideal for multi-step syntheses requiring sequential deprotection .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)

  • Substituent : 2-Chlorobenzoyl group at the 1-position.
  • Key Differences : The electron-withdrawing chlorine atom alters electronic properties, enhancing acidity of the carboxylic acid (pKa ~3.5 vs. ~4.5 for the target compound). This compound is less lipophilic (LogP ~1.8) compared to the target compound (estimated LogP ~3.2) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility LogP (Estimated) Key Functional Groups
Target Compound ~307.4 DMSO, Chloroform (slight) ~3.2 Boc, 2-methylbenzyl, carboxylic acid
1-Boc-4-allyl derivative ~283.3 Ethanol, THF ~2.5 Boc, allyl, carboxylic acid
1-(Ethoxycarbonyl) derivative ~215.2 Water (limited), Methanol ~1.0 Ethoxycarbonyl, carboxylic acid
Dual Boc derivative 344.3 DMSO, Dichloromethane ~3.8 Dual Boc, carboxylic acid
2-Chlorobenzoyl derivative 267.7 Methanol, DMSO ~1.8 Chlorobenzoyl, carboxylic acid

Biological Activity

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article reviews existing research on the compound, focusing on its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, and a 2-methylphenyl side chain. Its chemical structure can be represented as follows:

C12H17NO4\text{C}_{12}\text{H}_{17}\text{N}\text{O}_4

This structure contributes to its lipophilicity and ability to interact with various biological targets.

The compound is primarily investigated for its role as an inhibitor of GABA transporters, which are critical in regulating neurotransmitter levels in the central nervous system. Inhibiting these transporters can enhance GABAergic transmission, potentially alleviating conditions such as neuropathic pain and anxiety disorders.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against mouse GABA transporter subtypes (mGAT1–4). The compound's potency varies across these subtypes:

GABA Transporter pIC50 Value
mGAT15.00
mGAT25.43
mGAT35.04
mGAT45.36

These values suggest that the compound preferentially inhibits mGAT2 and mGAT4, which are associated with the modulation of pain pathways .

In Vivo Studies

In vivo experiments have demonstrated that compounds similar to this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, in models induced by chemotherapy agents like oxaliplatin and paclitaxel, these compounds showed significant pain relief without inducing motor deficits, indicating a favorable safety profile .

Neuropathic Pain Models

A study highlighted the effectiveness of a related compound in reducing hyperalgesia and allodynia in diabetic neuropathic pain models. The results indicated that enhancing GABAergic activity could provide a novel therapeutic approach for managing chronic pain conditions .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds has been assessed through various studies, indicating good bioavailability and metabolic stability. Toxicological evaluations have shown low hepatotoxicity and cytotoxicity at therapeutic doses, further supporting their potential as safe therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid?

A common approach involves hydrolyzing ester-protected intermediates under basic conditions. For example, ethyl esters can be saponified using NaOH in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid product . Boc protection is typically introduced early in the synthesis to preserve amine functionality during subsequent reactions . Key steps include:

  • Stirring the ester intermediate with 5N NaOH in EtOH/water (24 hours at room temperature).
  • Acidifying the mixture to pH 3–4 with HCl to induce crystallization.
  • Filtering and washing the precipitate to achieve ≥97% purity .

Q. How is the compound purified, and what analytical methods validate its purity?

Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography for intermediates. Final purity is validated using:

  • HPLC : To confirm ≥95% purity, as described in safety data sheets .
  • ¹H NMR : Peaks for Boc (δ ~1.4 ppm), aromatic protons (δ ~7.0–7.5 ppm), and carboxylic acid (δ ~13.3 ppm) confirm structural integrity .
  • Elemental analysis : Matches calculated values for C, H, and N within ±0.05% .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Separate organic waste and consult certified agencies for hazardous material disposal .

Q. How is the compound characterized spectroscopically?

  • ¹H NMR : DMSO-d6 is preferred for resolving piperidine ring protons (δ 1.5–3.5 ppm) and aromatic substituents .
  • IR spectroscopy : Carboxylic acid (C=O stretch at ~1687 cm⁻¹) and Boc carbonyl (1730 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) align with theoretical molecular weights (e.g., 313 m/z for C13H16N2O5S) .

Advanced Research Questions

Q. What reaction mechanisms govern the hydrolysis of Boc-protected intermediates?

The base-catalyzed saponification of esters involves nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate. Acidification protonates the carboxylate, driving precipitation. Steric hindrance from the 2-methylphenyl group may slow hydrolysis, requiring extended reaction times (≥24 hours) . Kinetic studies using <sup>13</sup>C NMR can track ester cleavage rates .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

  • Variable temperature NMR : Assess conformational flexibility of the piperidine ring, which may cause splitting or broadening of peaks .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for analogous piperidinecarboxamides .
  • DFT calculations : Predict theoretical NMR/IR spectra to cross-validate experimental data .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent optimization : Replace EtOH with THF/water mixtures to enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate saponification .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to detect reaction endpoints and minimize over-processing .

Q. How is the compound evaluated for biological activity in drug discovery?

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase, where piperidinecarboxylic acids act as inhibitors .
  • SAR studies : Modify the 2-methylphenyl or Boc groups to assess impact on binding affinity .
  • ADME profiling : Use HPLC-MS to measure metabolic stability in liver microsomes .

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